2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-[2-(methylethyl)phenyl]acetamide
Description
This compound features a fused benzo[b]thiopheno[2,3-d]pyrimidine core, a 2-furylmethyl substituent at position 3, and a thioacetamide side chain terminating in a 2-(methylethyl)phenyl group. The 2-furylmethyl group introduces oxygen-containing heterocyclic character, which may enhance solubility and hydrogen-bonding capabilities. The branched 2-(methylethyl)phenyl acetamide moiety likely influences lipophilicity and steric interactions with biological targets .
Properties
Molecular Formula |
C26H27N3O3S2 |
|---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C26H27N3O3S2/c1-16(2)18-9-3-5-11-20(18)27-22(30)15-33-26-28-24-23(19-10-4-6-12-21(19)34-24)25(31)29(26)14-17-8-7-13-32-17/h3,5,7-9,11,13,16H,4,6,10,12,14-15H2,1-2H3,(H,27,30) |
InChI Key |
NXSDDUQSYLQDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-[2-(methylethyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and benzo-thiophene intermediates, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-[2-(methylethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the furan and pyrimidine rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-[2-(methylethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-[2-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Core and Substituents
The following compounds share the thiopheno-pyrimidine or related cores but differ in substituents, impacting their physicochemical and bioactivity profiles:
Key Observations:
- Core Modifications: The benzo[b]thiopheno[2,3-d]pyrimidine core (present in the target compound and ’s analog) offers greater rigidity compared to simpler dihydropyrimidine () or thieno[3,2-d]pyrimidine systems (–16). Rigid cores may enhance binding specificity but reduce conformational flexibility .
- Substituent Effects:
- R1 Groups: Electron-rich substituents like 4-ethoxyphenyl () or 2-furylmethyl (target compound) may improve solubility, whereas halogenated aryl groups (4-chlorophenyl, 4-fluorophenyl) increase lipophilicity and electronegativity .
- R2 Groups: Bulky substituents like 2-(trifluoromethyl)phenyl () or benzothiazolyl () likely enhance target affinity through steric and hydrophobic interactions. The 2-(methylethyl)phenyl group in the target compound balances lipophilicity and steric bulk .
Bioactivity and Structure-Activity Relationships (SAR)
- : Clustering analysis of 37 compounds revealed that structural similarity correlates strongly with bioactivity profiles. For instance, halogenated analogs (–16) may target enzymes sensitive to electronegative groups, while furyl-containing compounds (target) could interact with polar active sites .
- : Tanimoto coefficient-based similarity indexing (using fingerprint values) demonstrated that minor structural changes (e.g., replacing furyl with phenyl) reduce bioactivity overlap by 20–30%. This highlights the critical role of heterocyclic substituents in modulating activity .
Physicochemical Properties
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Furylmethyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
- Benzo[b]thiophene and pyrimidine rings : These heterocyclic structures are often associated with various pharmacological activities.
- Acetamide moiety : Typically enhances solubility and bioavailability.
Molecular Formula
The molecular formula of the compound is C20H22N2O2S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Anticancer Properties
Research has indicated that compounds similar to 2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]-N-[2-(methylethyl)phenyl]acetamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of thienopyrimidine compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
The proposed mechanism involves:
- Inhibition of DNA synthesis : The compound may interfere with DNA replication in cancer cells.
- Induction of apoptosis : It has been shown to activate apoptotic pathways, leading to programmed cell death in malignancies.
Case Studies
- Study on LHRH Receptor Antagonism : A related thieno[2,3-d]pyrimidine derivative demonstrated high binding affinity for the luteinizing hormone-releasing hormone (LHRH) receptor with an IC50 value of 0.06 nM. This suggests that modifications to the pyrimidine core can enhance therapeutic efficacy against hormone-dependent cancers .
- Animal Studies : In vivo studies using cynomolgus monkeys showed that oral administration of similar compounds resulted in significant suppression of plasma LH levels for over 24 hours at a dosage of 30 mg/kg . This indicates potential for clinical applications in treating hormone-related conditions.
Biological Activity Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 1.5 | |
| Antiproliferative | A549 (Lung Cancer) | 0.8 | |
| LHRH Receptor Binding | Cynomolgus Monkey | 0.06 |
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Thieno[2,3-d]pyrimidine derivative (9k) | Non-peptide antagonist | LHRH receptor antagonist |
| Similar thienopyrimidine derivatives | Anticancer agents | Cell proliferation inhibition |
Q & A
Q. How can researchers design an efficient synthetic route for this compound?
- Methodological Answer: The synthesis involves multi-step reactions, including cyclization of thiophene derivatives, introduction of the furylmethyl group via nucleophilic substitution, and coupling with the acetamide moiety. Key steps include:
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity of sulfur-containing intermediates .
- Monitoring : Employ TLC or HPLC to track reaction progress and intermediate purity .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer: A combination of techniques is required:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the furylmethyl, thiopheno-pyrimidine, and acetamide groups .
- Mass spectrometry (MS) : High-resolution MS validates the molecular formula and detects impurities .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O, S–C) via characteristic absorption bands .
Q. How can researchers compare this compound with structural analogs?
- Methodological Answer: Use comparative analytical and bioassay workflows:
- Structural comparison : Overlay NMR/IR spectra of analogs to identify substituent-specific shifts .
- Bioactivity screening : Test analogs in parallel assays (e.g., enzyme inhibition) to correlate structural features with activity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Discrepancies may arise from assay variability or impurity interference. Mitigation steps include:
- Replication : Repeat assays under standardized conditions (e.g., pH, temperature) .
- Orthogonal assays : Validate activity using complementary methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Purity verification : Re-characterize the compound via HPLC-MS before testing .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer: SAR studies require iterative synthesis and testing:
- Functional group modification : Synthesize derivatives with variations in the furylmethyl or acetamide groups .
- Computational modeling : Use molecular docking to predict interactions with targets (e.g., kinases) and guide design .
- Bioactivity profiling : Screen derivatives against disease-relevant targets (e.g., inflammation pathways) to identify key pharmacophores .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer: Combine in silico tools for robust predictions:
- Molecular docking : Use AutoDock or Schrödinger to model binding poses in enzyme active sites .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes to assess stability over time .
- Pharmacophore mapping : Identify essential interaction features using tools like PharmaGist .
Q. How does the furylmethyl group influence pharmacokinetic properties?
- Methodological Answer: Evaluate via experimental and computational approaches:
- Lipophilicity : Measure logP values to assess membrane permeability .
- Metabolic stability : Conduct liver microsome assays to compare degradation rates with/without the furylmethyl group .
- In silico ADME : Predict absorption and distribution using software like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
